methyl 2-phenyl-1H-imidazole-5-carboxylate
Description
Significance of the Imidazole (B134444) Scaffold in Contemporary Chemistry
The imidazole nucleus is a fundamental structural motif found in a vast array of biologically significant molecules and synthetic compounds. google.com Its electron-rich nature, coupled with the presence of both a basic (pyrrole-type) and a non-basic (pyridine-type) nitrogen atom, allows it to engage in a variety of chemical interactions, including hydrogen bonding and coordination with metal ions. pharm.or.jp This versatility is central to its widespread importance in both biological systems and industrial applications. arkat-usa.orggoogle.com
The journey of imidazole chemistry began in the 19th century. Although various derivatives were discovered in the 1840s, the parent imidazole was first synthesized by the German chemist Heinrich Debus in 1858. acs.org He produced the compound, which he originally named glyoxaline, through the condensation of glyoxal (B1671930) and formaldehyde (B43269) in ammonia (B1221849). acs.org While this method's yield was relatively low, it is still utilized today for creating certain C-substituted imidazoles. acs.org
The discovery of imidazole's presence in naturally occurring and vital biomolecules, such as the amino acid histidine and the neurotransmitter histamine (B1213489), spurred intense research interest. arkat-usa.orggoogle.com This led to the development of numerous synthetic methodologies, evolving from classical condensation reactions to more sophisticated modern techniques like microwave-assisted synthesis and multi-component reactions, which allow for the efficient creation of diverse and complex imidazole derivatives. google.com The evolution of synthetic strategies continues to expand the chemical space accessible to researchers, solidifying the imidazole scaffold's role in drug discovery and materials science.
The imidazole ring is a key component in many natural products and has been integrated into numerous commercially successful drugs. arkat-usa.orggoogle.com Its derivatives have demonstrated a wide spectrum of biological activities, including antifungal, anticancer, anti-inflammatory, and antihypertensive properties. pharm.or.jp A landmark example is cimetidine, a histamine H2 receptor antagonist containing the imidazole core, which revolutionized the treatment of peptic ulcers. acs.org More recent applications include nilotinib, a tyrosine kinase inhibitor used in cancer therapy. arkat-usa.org
Beyond pharmaceuticals, the academic and industrial relevance of imidazoles is extensive. arkat-usa.org They are used as:
Corrosion inhibitors , particularly for copper and its alloys, by forming a protective film on the metal surface.
Building blocks for ionic liquids , a class of salts with low melting points that are explored as green solvents and electrolytes. arkat-usa.org
Ligands for catalysts in various organic transformations and as key components in the structure of N-heterocyclic carbenes (NHCs). arkat-usa.org
Components of functional materials , such as the thermostable polymer polybenzimidazole (PBI), which is used as a fire retardant.
This broad utility underscores the imidazole scaffold's status as a versatile and indispensable tool in modern chemistry.
Focus on Methyl 2-Phenyl-1H-Imidazole-5-Carboxylate
Within the vast family of imidazole derivatives, this compound stands out as a valuable synthetic intermediate. It combines the structural features of a 2-phenyl-substituted imidazole ring with a methyl carboxylate group at the 5-position, creating a molecule primed for further chemical modification.
The structure of this compound is characterized by the fusion of three key functional groups: the imidazole core, a phenyl group, and a methyl ester. The phenyl group at the 2-position influences the electronic properties of the heterocyclic ring, while the methyl carboxylate at the 5-position serves as a versatile chemical handle for synthetic transformations.
Research interest in this compound stems primarily from its role as a key building block in the synthesis of more complex molecules designed for specific biological targets. arkat-usa.org Its structure allows for modification at the N-1 position of the imidazole ring, enabling the creation of libraries of related compounds for structure-activity relationship (SAR) studies. A known synthesis route involves the reaction between N-hydroxybenzenecarboximidamide and methyl prop-2-ynoate. arkat-usa.org
| Property | Value |
|---|---|
| Molecular Formula | C11H10N2O2 |
| Molecular Weight | 202.21 g/mol |
| Key Structural Features | 2-phenyl group, 5-methyl carboxylate group, 1H-imidazole core |
The primary research application for this compound is as a synthetic intermediate in drug discovery. Specifically, it has been utilized in the development of inhibitors for the enzyme Peptidylarginine Deiminase 4 (PAD4). arkat-usa.org
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-phenyl-1H-imidazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-15-11(14)9-7-12-10(13-9)8-5-3-2-4-6-8/h2-7H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFCDAZUIOVPVQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(N1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategic Approaches
Classical and Contemporary Synthesis Routes for the Imidazole (B134444) Core
The formation of the imidazole nucleus, a five-membered aromatic heterocycle with two non-adjacent nitrogen atoms, can be achieved through a variety of cyclization and condensation strategies. These methods often involve the construction of the heterocyclic ring from acyclic precursors, forming one or more C-N or C-C bonds in the process.
Cyclization Reactions in Imidazole Ester Formation
Cyclization reactions are fundamental to the synthesis of the imidazole core. These reactions typically involve the intramolecular or intermolecular condensation of precursors that contain the necessary carbon and nitrogen atoms to form the heterocyclic ring.
The cyclization of amido-nitriles presents a viable route to substituted imidazoles. This method leverages the reactivity of the nitrile and amide functionalities to construct the imidazole ring. For instance, a novel protocol for the cyclization of amido-nitriles has been reported to form disubstituted NH-imidazoles. pharmaguideline.com This reaction is proposed to proceed via a nickel-catalyzed addition to the nitrile, followed by tautomerization and dehydrative cyclization. pharmaguideline.com The conditions are generally mild, allowing for a range of functional groups. pharmaguideline.com
Another approach involves the use of α-azidoenones, which can react with nitriles to form trisubstituted NH-imidazoles. pharmaguideline.com This method can be performed under thermal or microwave conditions. pharmaguideline.com
The condensation of α-dicarbonyl compounds with aldehydes and ammonia (B1221849) or its derivatives is a classic and widely used method for imidazole synthesis. A well-known example is the reaction of an α-hydroxyketone with an amidine, which proceeds via nucleophilic attack of the amidine nitrogen on the electrophilic carbonyl carbon, followed by cyclization and dehydration to yield the imidazole derivative. scribd.com
Similarly, α-halo ketones can react with amidines to produce imidazoles. slideshare.net This reaction involves the initial formation of an intermediate by the reaction of the amidine with the ketone, which then undergoes cyclization. slideshare.net
One-pot multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules like imidazoles from simple starting materials in a single synthetic operation.
Van Leusen Imidazole Synthesis: This reaction allows for the preparation of imidazoles from aldimines and tosylmethyl isocyanide (TosMIC). organic-chemistry.org The reaction can also be performed as a three-component reaction where the aldimine is generated in situ from an aldehyde and an amine. organic-chemistry.org The mechanism involves the deprotonation of TosMIC, which then attacks the aldimine, followed by a 5-endo-dig cyclization. wikipedia.orgyoutube.com Subsequent elimination of the tosyl group leads to the formation of the imidazole ring. wikipedia.org
Debus-Radziszewski Imidazole Synthesis: This is one of the oldest and most straightforward methods for imidazole synthesis, involving the condensation of a 1,2-dicarbonyl compound (like glyoxal), an aldehyde, and two equivalents of ammonia. scribd.comwikipedia.org The reaction proceeds in two main stages: the initial condensation of the dicarbonyl with ammonia to form a diimine, which then condenses with the aldehyde to form the imidazole. slideshare.netwikipedia.org This method is used commercially for the production of several imidazoles. scribd.com
Marckwald Synthesis: The Marckwald synthesis is a method for preparing 2-mercaptoimidazoles from α-amino ketones or aldehydes and a thiocyanate (B1210189) source like potassium thiocyanate. jetir.orgirjmets.com The resulting 2-thiol-substituted imidazole can then have the sulfur group removed through oxidative methods to yield the desired imidazole. jetir.orgirjmets.com
Wallach Synthesis: The Wallach synthesis involves the reaction of an N,N'-disubstituted oxamide (B166460) with phosphorus pentachloride or phosphorus oxychloride to yield a chloroimidazole derivative. pharmaguideline.comjetir.org This intermediate is then reduced to the corresponding 1,2-disubstituted imidazole. pharmaguideline.com The mechanism is thought to involve nitrile ylide intermediates. psu.edursc.org
| Reaction Name | Reactants | Product Type | Key Features |
| Van Leusen | Aldimine, Tosylmethyl isocyanide (TosMIC) | 1,4,5-Trisubstituted Imidazoles | Forms imidazoles via a [3+2] cycloaddition. nih.gov |
| Debus-Radziszewski | 1,2-Dicarbonyl, Aldehyde, Ammonia | 2,4,5-Trisubstituted Imidazoles | A classic, straightforward multicomponent reaction. scribd.comwikipedia.org |
| Marckwald | α-Amino ketone/aldehyde, Thiocyanate | 2-Mercaptoimidazoles | Provides a route to imidazoles via a sulfur-containing intermediate. jetir.orgirjmets.com |
| Wallach | N,N'-Disubstituted oxamide, PCl₅/POCl₃ | 1,2-Disubstituted Imidazoles | Proceeds through a chloroimidazole intermediate. pharmaguideline.comjetir.org |
Transition Metal-Catalyzed Synthetic Pathways
Transition metal catalysis has emerged as a powerful tool for the synthesis of imidazoles, offering high efficiency, selectivity, and functional group tolerance.
Nickel catalysts have proven effective in the synthesis of substituted imidazoles. One approach involves the nickel-catalyzed C-H arylation and alkenylation of the imidazole core itself with phenol (B47542) and enol derivatives. rsc.org This method utilizes an air-stable nickel(II) salt as a catalyst precursor. rsc.org
Another strategy employs nickel catalysis for the construction of the imidazole ring. For example, a method for synthesizing 2-phenylimidazole (B1217362) compounds uses nanoparticle nickel and copper iodide as catalysts for the reaction of imidazole with iodobenzene (B50100) or its derivatives. google.com Nickel chloride supported on alumina (B75360) has also been used to catalyze the synthesis of 2,4,5-triaryl-imidazoles from benzil, aldehydes, and ammonium (B1175870) acetate (B1210297) in good yields. researchgate.net These methods highlight the versatility of nickel catalysis in forming C-C and C-N bonds crucial for imidazole synthesis.
Metal-Free and Green Chemistry Approaches
In response to growing environmental concerns, green chemistry principles have been increasingly applied to the synthesis of imidazoles. scispace.comsemanticscholar.org These methods aim to reduce waste, eliminate the use of hazardous solvents and toxic catalysts, and improve energy efficiency. scispace.comsemanticscholar.orgasianpubs.org Multicomponent reactions are a cornerstone of this approach due to their high atom economy. sciepub.com
Microwave-assisted organic synthesis has gained prominence as a green chemistry technique that significantly reduces reaction times and often improves product yields. nih.govnih.gov The synthesis of various imidazole derivatives has been successfully achieved using microwave irradiation, which provides rapid and efficient heating. nih.govasianpubs.org This method is particularly suitable for high-throughput screening in drug discovery due to the substantial reduction in time and resource consumption. nih.gov For example, a one-pot, four-component reaction to produce novel imidazole derivatives under microwave irradiation resulted in satisfactory yields (86%–92%) within very short reaction times (9–14 minutes). researchgate.net
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Imidazole Derivative 3
| Method | Reaction Time | Yield (%) | Reference |
|---|---|---|---|
| Conventional (Reflux) | 36 h | 30 | nih.gov |
| Microwave | Not specified | 58 | nih.gov |
Solvent-free, or solid-state, reactions offer significant environmental benefits by eliminating the need for volatile and often hazardous organic solvents. semanticscholar.orgasianpubs.org These reactions, typically conducted by grinding the reactants together in a mortar and pestle, are known for their high efficiency, easy workup, and mild conditions. semanticscholar.orgasianpubs.org The synthesis of 2,4,5-triaryl substituted imidazoles has been achieved in very good yields under solvent-free conditions using molecular iodine as a catalyst. semanticscholar.org Another green approach involves the use of a Brønsted acidic ionic liquid, diethyl ammonium hydrogen phosphate, as a cost-effective and reusable catalyst under solvent-free thermal conditions. sciepub.com
Regioselective Synthesis of Substituted Imidazoles
The synthesis of highly substituted imidazoles often requires precise control over the placement of functional groups on the heterocyclic ring, a concept known as regioselectivity. The development of regiocontrolled synthetic methods is crucial for creating specific isomers with desired biological activities.
Influence of Electronic and Steric Factors on Regioselectivity
The regioselectivity of imidazole synthesis is profoundly influenced by the electronic properties (i.e., the electron-donating or electron-withdrawing nature) and steric bulk of the substituents on the starting materials. Computational studies have provided insight into how these factors direct the reaction pathways. nih.govresearchgate.net
For instance, in the reaction of diaminomaleonitrile-based imines with aromatic aldehydes, the presence of a 2-hydroxyaryl group on the imine scaffold is decisive in directing the reaction to regioselectively produce imidazole derivatives instead of other potential products like 1,2-dihydropyrazines. nih.govresearchgate.net Computational analysis revealed that the 2-hydroxy group facilitates a self-catalyzed hydrogen atom shift, which controls the reaction mechanism. nih.gov
The electronic nature of substituents on the reactants also plays a key role. In the synthesis of imidazo[1,2-a]pyrimidine-containing imidazoles, starting materials with electron-withdrawing groups, such as a chloro group, tend to result in lower yields compared to those with other aromatic substituents. nih.gov Conversely, aliphatic derivatives have been synthesized in higher yields than aromatic ones, suggesting that steric and electronic differences between alkyl and aryl groups affect the reaction's efficiency. nih.gov Furthermore, studies on benzimidazole (B57391) derivatives show that substituents can modulate the HOMO-LUMO energy gap, which in turn affects the molecule's reactivity and properties. nih.govresearchgate.net
Table 3: Summary of Factors Influencing Regioselectivity in Imidazole Synthesis
| Factor | Influence | Example | Reference |
|---|---|---|---|
| Electronic (Functional Group) | A 2-hydroxyaryl group on the starting imine directs the reaction toward imidazole formation. | Synthesis of 2-aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides. | nih.govresearchgate.net |
| Electronic (Substituent) | Electron-withdrawing groups on reactants can lead to lower product yields. | A chloro-substituted aromatic amine resulted in lower yield compared to other aromatic amines. | nih.gov |
| Steric/Electronic (Substituent Type) | Aliphatic amines can lead to higher yields compared to aromatic amines. | Synthesis of tetrasubstituted imidazoles from primary amines. | nih.gov |
Mechanistic Insights into Regiocontrol
The regioselective synthesis of polysubstituted imidazoles, such as methyl 2-phenyl-1H-imidazole-5-carboxylate, is a significant challenge in synthetic organic chemistry. The formation of the desired constitutional isomer over other possibilities is governed by subtle mechanistic factors.
One key strategy involves a zinc chloride (ZnCl₂)-catalyzed [3+2] cycloaddition of benzimidates and 2H-azirines. acs.org In this reaction, the Lewis acid ZnCl₂ coordinates to the nitrogen atom of the benzimidate, facilitating the cycloaddition with the 2H-azirine. This is followed by a ring-opening and intramolecular nucleophilic attack to form the five-membered imidazole ring. The final step involves the elimination of the catalyst to afford the imidazole product. acs.org However, this method can lead to the formation of regioisomers. For instance, the reaction of ethyl benzimidate with a 3-methyl-2H-azirine-2-carboxylate can yield a mixture of ethyl 5-methyl-2-phenyl-1H-imidazole-4-carboxylate and its regioisomer, ethyl 4-methyl-2-phenyl-1H-imidazole-5-carboxylate. acs.org The ratio of these products is dependent on the precise reaction conditions and the substitution pattern of the starting materials.
Another approach to achieve regiocontrol utilizes the inherent reactivity of specific functional groups within the precursors. For example, the synthesis of 2-aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides from diaminomaleonitrile (B72808) (DAMN)-based imines demonstrates how a strategically placed 2-hydroxyaryl group can direct the reaction pathway. nih.gov Computational studies have revealed that this group facilitates an intramolecular hydrogen abstraction and protonation process in the cycloadduct intermediate. This self-assisted mechanism preferentially leads to the formation of the imidazole derivative over other potential products like 1,2-dihydropyrazines, which might be formed via a diaza-Cope rearrangement. nih.gov
The development of regioselective syntheses for highly substituted imidazoles often depends on the substituents on the nitrogen atoms of the starting materials. nih.gov By choosing appropriate protecting or directing groups on the amine precursors, the cyclization can be guided to yield a specific regioisomer. nih.govrsc.org For instance, a sequence involving the double aminomethylenation of a glycine (B1666218) derivative can produce a 2-azabuta-1,3-diene, which then undergoes a transamination and cyclization with an amine nucleophile to afford 1,4-disubstituted imidazoles with complete regioselectivity. rsc.orgpsu.edu
| Method | Key Mechanistic Feature | Outcome | Reference |
| ZnCl₂-catalyzed [3+2] cycloaddition | Lewis acid catalysis, formation of five-membered ring intermediate. | Can produce mixtures of regioisomers. | acs.org |
| DAMN-based imine cyclization | Intramolecular proton transfer assisted by a 2-hydroxyaryl group. | High regioselectivity towards imidazole formation. | nih.gov |
| Allenyl sulfonamide reaction | Substituent-dependent regioselectivity. | Construction of 4- and 5-functionalized imidazoles. | nih.gov |
| Glycine derivative aminomethylenation | Formation of a 2-azabuta-1,3-diene intermediate. | Complete regioselectivity for 1,4-disubstituted imidazoles. | rsc.orgpsu.edu |
Synthesis of Key Intermediates and Precursors
The construction of the this compound scaffold relies on the availability of specific key intermediates and precursors.
A direct and efficient synthesis involves the reaction of N-hydroxybenzenecarboximidamide with methyl prop-2-ynoate . google.com This method provides a straightforward route to the target molecule. The N-hydroxybenzenecarboximidamide serves as the source for the N1 and C2 atoms of the imidazole ring, along with the phenyl substituent at position 2. The methyl prop-2-ynoate provides the remaining three carbon atoms of the imidazole core, including the carboxylate group at position 5.
Another versatile precursor is a substituted glycine derivative . psu.edu Through a double aminomethylenation reaction, this simple starting material can be converted into a 2-azabuta-1,3-diene. This intermediate is then poised for cyclization with an appropriate amine to furnish the imidazole ring system. rsc.orgpsu.edu
The synthesis of related 1H-imidazole-5-carboxylic acid derivatives has been achieved using methyl 2-[formylamino]-3-oxopropanoate as a key intermediate. google.com This precursor contains the necessary carbon framework that, upon reaction with an appropriate amidine or ammonia source, can cyclize to form the desired imidazole-5-carboxylate core. For example, heating this intermediate with ammonium carbonate or ammonium acetate can lead to the formation of the imidazole ring. google.com
The synthesis of 2,4(5)-disubstituted imidazoles often employs a condensation reaction between a 1,2-dicarbonyl compound (like benzil ), an aldehyde (such as benzaldehyde ), and an ammonia source (like ammonium acetate) in acetic acid. researchgate.net This is a variation of the classical Radziszewski imidazole synthesis.
| Precursor/Intermediate | Synthetic Utility | Resulting Moiety | Reference |
| N-hydroxybenzenecarboximidamide | Reacts with an alkyne to form the imidazole ring. | Provides N1, C2, and the 2-phenyl group. | google.com |
| Methyl prop-2-ynoate | Provides the carbon backbone for the imidazole ring. | Forms the C4-C5 bond and the 5-carboxylate group. | google.com |
| Glycine derivative | Converted to a 2-azabuta-1-diene for subsequent cyclization. | Forms the core imidazole structure. | psu.edu |
| Methyl 2-[formylamino]-3-oxopropanoate | Cyclizes with an ammonia source to form the imidazole ring. | Provides the C4, C5, and 5-carboxylate group. | google.com |
| Benzil | A 1,2-dicarbonyl compound for condensation reactions. | Forms the C4-C5 bond of the imidazole ring. | researchgate.net |
| Benzaldehyde | Provides the C2 carbon and its substituent. | Forms the C2 and the 2-phenyl group. | researchgate.net |
Chemical Reactivity and Derivatization Strategies
Reactions at the Imidazole (B134444) Ring System
The imidazole core, while aromatic, possesses a unique reactivity profile due to the two nitrogen atoms. Its reactivity towards electrophiles and nucleophiles is heavily influenced by the substituents on the ring.
Electrophilic Substitution Reactions and Regioselectivity
The imidazole ring is generally susceptible to electrophilic attack due to its electron-rich nature. However, in methyl 2-phenyl-1H-imidazole-5-carboxylate, the presence of the electron-withdrawing phenyl group at C2 and the methyl carboxylate group at C5 deactivates the ring towards electrophilic aromatic substitution.
The regioselectivity of such reactions is governed by the directing effects of these substituents. youtube.com Both the C2-phenyl and C5-carboxylate groups are deactivating and would direct incoming electrophiles to the meta position. In this case, the only available carbon on the imidazole ring is C4. Therefore, any electrophilic substitution, such as nitration or halogenation, would be expected to occur regioselectively at the C4 position, provided that forcing conditions can overcome the deactivation of the ring.
Table 1: Regioselectivity in Electrophilic Substitution
| Reactant | Position of Substituents | Expected Position of Electrophilic Attack | Rationale |
|---|
Nucleophilic Attack and Ring Transformations
While nucleophilic attack on an unactivated imidazole ring is uncommon, the electron-withdrawing nature of the substituents in this compound can facilitate such reactions. Nucleophilic attack can lead to the formation of more complex, fused heterocyclic systems. For instance, reactions with bifunctional reagents can initiate a sequence of nucleophilic attack followed by cyclization. nih.govacs.orgresearchgate.net
Ring transformation reactions offer a pathway to convert the imidazole core into other heterocyclic structures. researchgate.net These transformations often proceed through intermediates formed by nucleophilic attack, which then undergo ring-opening and subsequent re-cyclization. For example, treatment with certain reagents can lead to the formation of pyrimidines or triazoles. researchgate.net
Oxidation and Reduction Pathways
The imidazole ring can undergo both oxidation and reduction, although the stability of the aromatic system often requires specific reagents.
Oxidation: Photo-oxidation of phenyl-imidazole derivatives, particularly in the presence of a sensitizer, can lead to the formation of a planar quinoid oxidation state. rsc.orgrsc.org This intermediate is susceptible to attack by singlet oxygen, which can result in the formation of a 1,2-dioxetane-like intermediate and eventual ring cleavage. rsc.orgrsc.org Chemical oxidation can also occur, potentially leading to the formation of imidazolone (B8795221) or hydantoin (B18101) derivatives, which may subsequently undergo ring-opening. researchgate.net
Reduction: The reduction of the imidazole ring itself is less common than the functionalization of its substituents. Catalytic hydrogenation under harsh conditions or the use of strong reducing agents can lead to the saturation of the imidazole ring, yielding imidazoline (B1206853) or imidazolidine (B613845) derivatives. However, the ester group is also susceptible to reduction under these conditions.
Functionalization of the Carboxylate Moiety
The methyl carboxylate group at the C5 position is a versatile handle for a wide array of chemical transformations, providing a direct route to various functional derivatives.
Ester Hydrolysis and Transesterification Reactions
Ester Hydrolysis: The methyl ester can be readily hydrolyzed under acidic or basic conditions to yield the corresponding 2-phenyl-1H-imidazole-5-carboxylic acid. This carboxylic acid serves as a crucial intermediate for further derivatization, such as amidation. sigmaaldrich.com Imidazole itself can act as a catalyst for the hydrolysis of phenyl acetates, highlighting the potential for intramolecular catalysis in related systems. acs.org
Transesterification: This reaction involves the conversion of the methyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. This allows for the introduction of various alkyl or aryl groups into the ester functionality, which can be used to modulate the compound's physical and biological properties.
Amidation and Reduction to Alcohols/Amines
Amidation: The ester group can be converted into an amide by reacting it with a primary or secondary amine. This reaction can be performed directly, often requiring heat, or by first hydrolyzing the ester to the carboxylic acid and then using a coupling agent to facilitate amide bond formation. nih.govrsc.org The synthesis of imidazole-4,5-dicarboxamides from the corresponding dicarboxylic acid is a well-established method. nih.gov This approach allows for the introduction of a wide variety of substituents, including amino acid esters and alkanamines. nih.gov
Reduction to Alcohols/Amines:
Alcohols: The ester can be reduced to the corresponding primary alcohol, (2-phenyl-1H-imidazol-5-yl)methanol, using strong reducing agents like lithium aluminum hydride (LiAlH4). chemicalbook.com This reaction proceeds efficiently and provides a key building block for further modifications. The synthesis of related hydroxymethyl imidazoles via the reduction of esters or aldehydes has been reported. nih.govgoogle.com
Amines: The alcohol obtained from the reduction can be converted into an amine. This is typically a two-step process involving the conversion of the alcohol to a better leaving group (e.g., a tosylate or a halide) followed by nucleophilic substitution with an amine or an amine equivalent like sodium azide, which is then reduced. Alternatively, reductive amination of the corresponding aldehyde (obtainable by partial oxidation of the alcohol) can also yield amines. nih.gov
Table 2: Summary of Derivatization Strategies
| Section | Reaction Type | Reagents/Conditions | Product Type |
|---|---|---|---|
| 3.1.1 | Electrophilic Substitution | e.g., HNO₃/H₂SO₄ | C4-substituted imidazole |
| 3.1.2 | Nucleophilic Attack/Ring Transformation | Bifunctional nucleophiles | Fused heterocycles, other heterocycles (e.g., pyrimidines) |
| 3.1.3 | Oxidation | O₂, light, sensitizer | Ring-opened products, imidazolones |
| 3.1.3 | Reduction | H₂, catalyst (harsh) | Imidazoline/Imidazolidine derivatives |
| 3.2.1 | Ester Hydrolysis | H₃O⁺ or OH⁻ | Carboxylic acid |
| 3.2.1 | Transesterification | R-OH, acid/base catalyst | New ester |
| 3.2.2 | Amidation | R₂NH, heat or coupling agents | Amide |
| 3.2.2 | Reduction | LiAlH₄ | Primary alcohol |
Modifications of the Phenyl Substituent
The phenyl ring at the C2 position of the imidazole core is a prime target for chemical modification. These modifications can be broadly categorized into reactions that introduce new substituents onto the aromatic ring and those that alter existing side chains.
Aromatic Substitution Reactions
Electrophilic aromatic substitution (EAS) represents a fundamental class of reactions for functionalizing the phenyl ring. msu.edu The imidazole moiety's electronic influence on the attached phenyl ring, combined with the directing effects of any existing substituents, governs the position and feasibility of these substitutions. The general mechanism involves an electrophile attacking the electron-rich benzene (B151609) ring to form a stabilized carbocation intermediate, known as a benzenonium ion, followed by the loss of a proton to restore aromaticity. msu.edu
Common EAS reactions applicable to the phenyl group include:
Halogenation: Introducing halogen atoms (Cl, Br, F) onto the phenyl ring. For example, 2-bromo-(2-fluorophenyl)ethanone can be used as a precursor in imidazole synthesis to yield a 2-fluorophenyl substituted imidazole. nih.gov
Nitration: The introduction of a nitro group (NO₂) using a mixture of nitric acid and sulfuric acid. msu.edu
Sulfonation: The addition of a sulfonic acid group (SO₃H) using fuming sulfuric acid. msu.edu
Friedel-Crafts Alkylation and Acylation: The introduction of alkyl or acyl groups, respectively, using an alkyl halide or acyl halide with a Lewis acid catalyst like AlCl₃. msu.eduyoutube.com
Side-Chain Modifications
When the phenyl ring already bears a substituent, that group can be chemically transformed to create new derivatives. This strategy is particularly useful for fine-tuning the electronic and steric properties of the molecule. An example from the literature involves the synthesis of phenyl-imidazole derivatives where a nitrile group on the phenyl ring was reduced to form an aldehyde. nih.gov Another common transformation is the cleavage of methyl ethers (methoxy groups) to yield hydroxyl groups, a reaction often accomplished using reagents like hydrogen bromide (HBr). nih.gov This was demonstrated in the conversion of a 2,6-dimethoxy-phenyl derivative to a 2,6-dihydroxy-phenyl derivative. nih.gov
Synthesis of Structural Analogues and Derivatives for Structure-Activity Relationship Studies
The systematic synthesis of structural analogues is a cornerstone of medicinal chemistry, aimed at understanding how specific structural features of a molecule contribute to its biological activity. For phenyl-imidazole compounds, modifying the phenyl ring has proven to be a fruitful strategy for elucidating SAR. nih.govresearchgate.net
Research on 4-phenyl-imidazole derivatives as inhibitors of the enzyme Indoleamine 2,3-dioxygenase (IDO) provides a clear example. nih.gov By synthesizing a series of compounds with different substituents on the phenyl ring, researchers were able to identify key interactions within the enzyme's active site. The introduction of a hydroxyl group at the 2-position of the phenyl ring resulted in a tenfold increase in potency, likely due to the formation of a hydrogen bond with the amino acid residue Serine-167. nih.gov
The following table summarizes the impact of phenyl substitutions on IDO inhibitory activity for selected 4-phenyl-1H-imidazole derivatives.
| Compound | Phenyl Substitution | IDO Inhibition (IC₅₀) | Reference |
|---|---|---|---|
| 4-Phenyl-1H-imidazole | None | 150 µM | nih.gov |
| 4-(2-Hydroxyphenyl)-1H-imidazole | 2-Hydroxy | 15 µM | nih.gov |
| 4-(2,6-Dihydroxyphenyl)-1H-imidazole | 2,6-Dihydroxy | 16 µM | nih.gov |
| 4-(2-Fluorophenyl)-1H-imidazole | 2-Fluoro | > 500 µM | nih.gov |
| 4-(3-Fluorophenyl)-1H-imidazole | 3-Fluoro | > 500 µM | nih.gov |
Similarly, SAR studies on a different class of heterocyclic compounds, YC-1 analogues, have shown the influence of electronic properties on the phenyl substituent. nih.gov In this series, derivatives with electron-withdrawing groups on the phenyl ring, such as trifluoromethyl or cyano groups, exhibited higher inhibitory activity compared to those with electron-donating groups like methoxy (B1213986). nih.gov
The table below illustrates the effect of electron-donating and electron-withdrawing groups on the inhibitory activity of certain YC-1 analogue derivatives.
| Derivative | R¹ Phenyl Substituent | Group Type | Inhibitory Activity (IC₅₀) | Reference |
|---|---|---|---|---|
| 63a | Phenyl | - | 70 µM | nih.gov |
| 63b | 4-Methoxyphenyl | Electron-Donating | 75 µM | nih.gov |
| 63d | 4-Methylphenyl | Electron-Donating | 39 µM | nih.gov |
| 63e | 4-(Trifluoromethyl)phenyl | Electron-Withdrawing | 20 µM | nih.gov |
| 63g | 4-Cyanophenyl | Electron-Withdrawing | 10 µM | nih.gov |
These examples underscore the principle that modifying the phenyl substituent is a critical strategy in the design of new bioactive molecules based on the this compound scaffold. Through targeted synthesis of analogues with varied electronic and steric profiles, researchers can map the structural requirements for desired biological activity. mdpi.com
Advanced Spectroscopic and Structural Elucidation
Vibrational Spectroscopy
Vibrational spectroscopy, including FTIR and FT-Raman techniques, is essential for identifying the functional groups within a molecule by measuring the vibrations of its bonds.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. Each functional group absorbs at a characteristic wavenumber range, providing a molecular "fingerprint." For methyl 2-phenyl-1H-imidazole-5-carboxylate, the key functional groups and their expected absorption regions are:
N-H Stretching: The imidazole (B134444) ring contains a secondary amine (N-H) group. This bond typically exhibits a stretching vibration in the range of 3200-3500 cm⁻¹. Due to hydrogen bonding, which is common in imidazoles, this peak is often broad. researchgate.net
Aromatic C-H Stretching: The phenyl group and the C-H bond on the imidazole ring show stretching vibrations above 3000 cm⁻¹, typically in the 3000-3150 cm⁻¹ region. researchgate.net
Carbonyl (C=O) Stretching: The methyl ester group (-COOCH₃) features a strong and sharp absorption band corresponding to the C=O stretch. This is one of the most characteristic peaks in the spectrum and is expected to appear in the 1710-1740 cm⁻¹ range.
C=N and C=C Stretching: The imidazole and phenyl rings contain carbon-carbon and carbon-nitrogen double bonds. These vibrations appear in the 1450-1620 cm⁻¹ region. researchgate.net The absorptions from both rings may overlap, resulting in a series of complex bands.
C-O Stretching: The ester group also has C-O single bonds, which would produce strong stretching bands in the 1000-1300 cm⁻¹ region.
Out-of-Plane (OOP) Bending: The C-H bonds on the monosubstituted phenyl ring give rise to strong absorption bands in the fingerprint region, typically between 690-770 cm⁻¹, which can help confirm the substitution pattern. researchgate.net
Interactive Table: Expected FTIR Peaks for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| ~3200-3500 | N-H Stretch | Imidazole N-H | Medium, Broad |
| ~3000-3150 | C-H Stretch | Aromatic (Phenyl & Imidazole) | Medium to Weak |
| ~1710-1740 | C=O Stretch | Ester Carbonyl | Strong, Sharp |
| ~1450-1620 | C=C & C=N Stretch | Phenyl & Imidazole Rings | Medium to Strong |
| ~1000-1300 | C-O Stretch | Ester | Strong |
| ~690-770 | C-H OOP Bending | Monosubstituted Phenyl | Strong |
FT-Raman Spectroscopy
FT-Raman spectroscopy is a complementary technique to FTIR. It involves scattering of laser light, and it is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, FT-Raman would be valuable for analyzing:
Symmetric Ring Vibrations: The symmetric breathing vibrations of the phenyl and imidazole rings, which are often weak in FTIR, typically produce strong signals in Raman spectra. bohrium.comresearchgate.net
C=C and C≡C Bonds: While this molecule has no triple bonds, the C=C bonds of the aromatic systems would be clearly visible.
Published FT-Raman spectra for closely related compounds like 4-phenylimidazole (B135205) show that the most intense bands are associated with the ring vibrations. bohrium.comresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule by mapping the carbon and hydrogen atoms.
¹H NMR for Proton Environments
Proton (¹H) NMR spectroscopy provides information about the number of different types of protons in a molecule, their electronic environment, and their proximity to other protons. For this compound, the following signals are expected:
N-H Proton: The imidazole N-H proton is expected to appear as a broad singlet at a high chemical shift (δ > 10 ppm), and its exact position can be highly dependent on solvent and concentration. researchgate.net
Imidazole C-H Proton: The lone proton at the C4 position of the imidazole ring would appear as a singlet, likely in the aromatic region (δ 7.0-8.0 ppm).
Phenyl Protons: The five protons of the 2-phenyl group will appear in the aromatic region (δ 7.0-8.5 ppm). They will likely present as complex multiplets due to coupling between the ortho, meta, and para protons. researchgate.net
Methyl Protons: The three protons of the methyl ester (-OCH₃) group would appear as a sharp singlet, typically in the δ 3.5-4.0 ppm region.
Interactive Table: Expected ¹H NMR Signals for this compound
| Proton Environment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration |
| Imidazole N-H | > 10.0 | Broad Singlet | 1H |
| Phenyl H (ortho, meta, para) | 7.0 - 8.5 | Multiplet | 5H |
| Imidazole C4-H | 7.0 - 8.0 | Singlet | 1H |
| Methyl (-OCH₃) | 3.5 - 4.0 | Singlet | 3H |
¹³C NMR for Carbon Skeleton Analysis
Carbon-13 (¹³C) NMR spectroscopy detects the carbon atoms in a molecule, providing information about the carbon skeleton. A known challenge in the analysis of 2-phenyl substituted imidazoles is the rapid tautomerization of the N-H proton between the two nitrogen atoms. This chemical exchange can be fast on the NMR timescale, leading to peak broadening or even the complete disappearance of signals for the imidazole ring carbons in solution-state NMR. mdpi.com Solid-state NMR (CP-MAS) is often used to overcome this issue. mdpi.com
Assuming the signals could be resolved, the expected chemical shifts are:
Carbonyl Carbon: The ester C=O carbon is the most deshielded and would appear at a high chemical shift, typically δ 160-170 ppm.
Aromatic & Imidazole Carbons: The carbons of the phenyl and imidazole rings would appear in the δ 110-150 ppm range. The C2 carbon of the imidazole, being bonded to two nitrogens, would likely be the most downfield among the ring carbons (around δ 145 ppm). mdpi.com
Methyl Carbon: The methyl ester carbon (-OCH₃) would be the most upfield signal, expected around δ 50-55 ppm.
Interactive Table: Expected ¹³C NMR Signals for this compound
| Carbon Environment | Expected Chemical Shift (δ, ppm) |
| Ester Carbonyl (C=O) | 160 - 170 |
| Imidazole C2 | ~145 |
| Phenyl & Imidazole C4, C5 | 110 - 140 |
| Phenyl C (quaternary & CH) | 125 - 140 |
| Methyl (-OCH₃) | 50 - 55 |
Advanced 2D NMR Techniques for Structural Connectivity
To unambiguously assign the ¹H and ¹³C signals and confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other (typically on adjacent carbons). It would be used to confirm the coupling relationships within the phenyl ring protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbon atoms they are directly attached to. It would be used to definitively link each proton signal (e.g., the imidazole C4-H and the phenyl protons) to its corresponding carbon signal.
These advanced techniques, used in combination, would provide definitive proof of the structure of this compound, overcoming ambiguities from 1D spectra.
Isotopic Labeling Studies (e.g., ¹⁵N NMR) for Reaction Pathway Elucidation
Isotopic labeling is a powerful technique used to trace the path of atoms through a chemical reaction, providing definitive evidence for reaction mechanisms. nih.gov In the synthesis of the imidazole ring of this compound, ¹⁵N Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to clarify the incorporation of nitrogen atoms from various precursors. nih.govresearchgate.net
For instance, in a typical synthesis, if ¹⁵N-labeled ammonia (B1221849) or another nitrogen-containing reactant is used, the final position of the labeled nitrogen within the imidazole ring can be determined using ¹⁵N NMR. This method simplifies complex spectra and allows for the direct observation of nitrogen environments. nih.gov By tracking the ¹⁵N atom, researchers can distinguish between different possible mechanistic pathways for ring formation, confirming which nitrogen from the reactants becomes the N1 or N3 atom in the final imidazole structure. Such studies are crucial for optimizing synthetic routes and understanding fundamental reaction processes in heterocyclic chemistry. researchgate.net These labeling strategies have been successfully applied to study complex biomolecules, highlighting their utility in pinpointing atomic pathways. researchgate.netnih.gov
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns
Mass spectrometry is a cornerstone technique for determining the molecular weight and structural features of a compound through its fragmentation patterns. The molecular formula for this compound is C₁₁H₁₀N₂O₂, corresponding to a molecular weight of approximately 202.21 g/mol . ncats.io
In electron ionization mass spectrometry (EI-MS), the parent molecular ion [M]⁺ is expected at an m/z of 202. The fragmentation of this compound is predicted to follow patterns characteristic of its functional groups: an ester, a phenyl group, and an imidazole ring. libretexts.orgmiamioh.edu
Predicted Fragmentation Pattern:
Loss of a methoxy (B1213986) radical: A primary fragmentation pathway for methyl esters is the cleavage of the O-CH₃ bond, which would result in a prominent peak at m/z 171 (M-31). docbrown.info This [M-OCH₃]⁺ fragment corresponds to the acylium ion.
Loss of the methoxycarbonyl radical: Cleavage of the C-C bond between the imidazole ring and the carboxyl group can lead to the loss of the entire ester group (•COOCH₃), producing a fragment at m/z 143 (M-59).
Formation of the benzoyl cation: While less direct, rearrangement and fragmentation can lead to the formation of the phenyl cation (C₆H₅⁺) at m/z 77 or a benzoyl-type cation at m/z 105. miamioh.edu
Loss of methanol (B129727): Elimination of a neutral methanol molecule (CH₃OH) from the molecular ion could potentially occur, yielding a fragment at m/z 170 (M-32). docbrown.info
| m/z Value | Proposed Fragment Ion | Formula of Fragment | Source of Fragmentation |
|---|---|---|---|
| 202 | [M]⁺ (Molecular Ion) | [C₁₁H₁₀N₂O₂]⁺ | Parent Molecule |
| 171 | [M - •OCH₃]⁺ | [C₁₀H₇N₂O]⁺ | Loss of methoxy radical from ester docbrown.info |
| 143 | [M - •COOCH₃]⁺ | [C₉H₇N₂]⁺ | Loss of methoxycarbonyl radical |
| 105 | [C₆H₅CO]⁺ | [C₇H₅O]⁺ | Benzoyl cation from rearrangement miamioh.edu |
| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ | Phenyl cation miamioh.edu |
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy provides critical information about the electronic transitions within a molecule and its subsequent relaxation pathways, such as fluorescence and phosphorescence.
The UV-Vis spectrum of this compound is governed by the electronic transitions within its conjugated π-system, which includes the phenyl and imidazole rings. Imidazole derivatives typically exhibit strong absorption bands in the UV region. nist.gov The presence of the phenyl group in conjugation with the imidazole ring is expected to cause a bathochromic (red) shift of the π→π* transition compared to unsubstituted imidazole. The absorption maxima are influenced by the solvent environment.
| Compound | Absorption Maximum (λmax) | Solvent | Reference |
|---|---|---|---|
| 2-Methyl-1H-imidazole | ~220-230 nm | Not specified | nist.gov |
| Imidazole-based D-A molecules | ~350-400 nm | Toluene, Ethyl Acetate (B1210297), DMSO | semanticscholar.org |
For this compound, strong absorptions corresponding to π→π* transitions are anticipated, likely appearing in the 250–400 nm range, reflecting the extended conjugation of the system.
Many imidazole derivatives are known to be fluorescent, emitting light after absorbing UV radiation. researchgate.net The compound this compound is expected to be luminescent, with its emission properties being highly sensitive to the surrounding environment. semanticscholar.orgsemanticscholar.org In different solvents, the emission wavelength may shift; a red shift in more polar solvents often indicates a greater degree of intramolecular charge transfer in the excited state. semanticscholar.org Furthermore, some imidazole-based compounds exhibit significant fluorescence in the solid state, a property that can be influenced by crystal packing and intermolecular interactions. semanticscholar.org
A significant photophysical process observed in many heterocyclic molecules is Excited-State Intramolecular Proton Transfer (ESIPT). nih.gov This process occurs in molecules that contain both a proton-donating group and a proton-accepting group located in close proximity, often linked by an intramolecular hydrogen bond. semanticscholar.orgresearchgate.net
In this compound, the imidazole N1-H can act as the proton donor, while the carbonyl oxygen of the ester at the C5 position can serve as the proton acceptor. Upon photoexcitation, the acidity of the N-H proton increases, and the basicity of the carbonyl oxygen increases, which facilitates the transfer of the proton. nih.gov This creates a transient excited-state tautomer, which is electronically distinct from the normal form. semanticscholar.orgnih.gov The relaxation of this tautomer to its ground state typically occurs via fluorescence at a significantly longer wavelength (i.e., lower energy) than the normal emission, resulting in a large Stokes shift. nih.gov The process is reversible, with the proton transferring back to its original position in the ground state. semanticscholar.org The efficiency and occurrence of ESIPT are highly dependent on the specific geometry of the molecule and the solvent polarity. semanticscholar.orgnih.gov
X-ray Crystallography and Solid-State Characterization
X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms and molecules in the solid state. While the specific crystal structure for this compound is not detailed in the provided search results, analysis of closely related compounds allows for an educated prediction of its solid-state characteristics.
For instance, the crystal structure of 2-phenyl-1H-imidazole shows that molecules are linked in the crystal lattice by intermolecular N-H···N hydrogen bonds. nih.gov It is highly probable that this compound would also form hydrogen-bonded networks in the solid state, likely involving the imidazole N-H as a donor and the carbonyl oxygen or the N3 of an adjacent molecule as an acceptor. nih.govmdpi.com The dihedral angle between the phenyl and imidazole rings is another important structural parameter that influences molecular packing and can vary significantly. iucr.org In some structures, the rings are nearly co-planar, while in others, they are substantially twisted. nih.goviucr.org
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | Pmn2₁ |
| a (Å) | 10.371 (2) |
| b (Å) | 5.7820 (12) |
| c (Å) | 6.1918 (12) |
| Hydrogen Bonding | N—H···N interactions present nih.gov |
Data from a representative related structure to illustrate typical solid-state parameters. nih.gov
Single Crystal X-ray Diffraction for Absolute Structure Determination
While specific crystallographic data for the title compound is not available in the provided search results, analysis of closely related structures, such as 2-phenyl-1H-imidazole and its derivatives, provides a framework for what would be expected. nih.govrsc.orgmdpi.com For instance, the analysis would confirm the planarity of the imidazole ring and the relative orientation of the phenyl and methyl carboxylate substituents. nih.gov The data generated allows for the creation of a crystallographic information file (CIF), which contains all the atomic coordinates and unit cell parameters.
Table 1: Representative Crystallographic Data for an Imidazole Derivative (Note: This data is for a related benzimidazole (B57391) compound, presented here as an example of typical SC-XRD output.)
| Parameter | Value |
|---|---|
| Empirical Formula | C₁₆H₁₆N₄O₃ |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 10.0330(3) |
| b (Å) | 14.7203(4) |
| c (Å) | 16.9169(5) |
| β (°) | 101.596(1) |
| Volume (ų) | 2448.5(1) |
| Z | 4 |
Data adapted from a study on a substituted benzimidazole. derpharmachemica.comnih.gov
The analysis would also elucidate any hydrogen bonding within the crystal structure, typically involving the imidazole N-H proton and the oxygen atom of the carboxylate group of a neighboring molecule. nih.gov
Intermolecular Interactions via Hirshfeld Surface Analysis and 2D Fingerprint Plots
To visualize and quantify the various intermolecular interactions that stabilize the crystal packing, Hirshfeld surface analysis is employed. This method maps the electron distribution of a molecule within the crystal, allowing for the identification of regions involved in close contacts with neighboring molecules.
The Hirshfeld surface is typically color-coded to show different properties. A d_norm surface, for example, uses a red-white-blue color scheme where red spots indicate close intermolecular contacts (shorter than the van der Waals radii), white areas represent contacts around the van der Waals separation, and blue regions signify longer contacts. nih.gov
Table 2: Example of Intermolecular Contact Contributions from Hirshfeld Analysis for an Imidazole Derivative
| Interaction Type | Contribution (%) |
|---|---|
| H···H | 36.2 |
| H···C / C···H | 20.5 |
| H···O / O···H | 20.0 |
| C···O / O···C | 6.5 |
| C···N / N···C | 6.2 |
| H···N / N···H | 4.5 |
| C···C | 4.3 |
Data adapted from a study on a substituted imidazo[1,2-a]pyridine. iucr.org
For this compound, one would expect significant H···H contacts due to the abundance of hydrogen atoms on the phenyl and methyl groups. Additionally, crucial N–H···O hydrogen bonds between the imidazole N-H donor and the carbonyl oxygen acceptor of the ester group would be prominent, appearing as sharp spikes on the 2D fingerprint plot. nih.gov
Analysis of Packing Motifs and Crystal Engineering Implications
The specific intermolecular interactions identified by Hirshfeld analysis dictate the supramolecular architecture, or packing motif, of the crystal. nih.gov Understanding these motifs is central to crystal engineering, which aims to design crystals with desired physical properties.
In the case of this compound, the interplay of different non-covalent forces would likely result in a well-defined three-dimensional network. Key interactions would include:
Hydrogen Bonding: The strong N–H···O hydrogen bonds are expected to link molecules into chains or dimeric pairs. mdpi.com Weaker C–H···O interactions involving the phenyl or methyl hydrogens and the carboxylate oxygen atoms could further connect these primary motifs into more complex layers. iucr.org
π-π Stacking: The aromatic phenyl and imidazole rings can engage in π-π stacking interactions, where the rings are arranged in a parallel or offset fashion. These interactions are crucial for stabilizing the crystal lattice and often contribute to the formation of columns or layered structures. nih.govmdpi.com
By analyzing these packing arrangements, predictions can be made about the material's properties, such as its melting point, solubility, and mechanical strength.
Thermal Analysis Techniques (e.g., Thermogravimetric Analysis - TGA)
Thermogravimetric Analysis (TGA) is used to evaluate the thermal stability of a compound. The technique involves monitoring the mass of a sample as it is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air). The resulting TGA curve plots the percentage of weight loss against temperature.
For this compound, a TGA thermogram would reveal its decomposition temperature (Td), often defined as the temperature at which 5% weight loss occurs. Imidazole derivatives generally exhibit good thermal stability. researchgate.netmdpi.com The analysis would likely show a single, sharp weight loss step corresponding to the decomposition of the molecule, indicating that it is stable up to a high temperature and does not lose solvent molecules prior to decomposition. mdpi.com The absence of weight loss at lower temperatures (e.g., below 150°C) would confirm the absence of solvated water or other volatile impurities in the analyzed sample. mdpi.com
Electrochemical Characterization (e.g., Cyclic Voltammetry - CV)
Cyclic Voltammetry (CV) is an electrochemical technique used to investigate the redox properties of a compound, providing information about its oxidation and reduction potentials. The experiment involves scanning the potential of an electrode in a solution containing the analyte and measuring the resulting current.
A cyclic voltammogram for this compound would reveal the potentials at which the molecule can be oxidized or reduced. Imidazole-based compounds are known to be electrochemically active. nih.govresearchgate.net The CV analysis would likely show an irreversible oxidation peak corresponding to the oxidation of the imidazole ring system. mdpi.com
From the onset oxidation potential (Eonsetox), the energy level of the Highest Occupied Molecular Orbital (EHOMO) can be estimated. mdpi.com This parameter is crucial for understanding the electron-donating ability of the molecule and is valuable in the context of materials science for developing electronic devices. mdpi.comnih.gov The introduction of different substituent groups on the pyrazine (B50134) ring, a related diazine, has been shown to significantly alter the electrochemical properties of the pristine molecule. dtu.dk
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are at the heart of modern computational chemistry, enabling the prediction of molecular properties from first principles. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure of a molecule. From this, a wide array of chemical and physical properties can be derived.
Density Functional Theory (DFT) for Electronic Structure and Reactivity
Density Functional Theory (DFT) has become the predominant computational method for studying polyatomic molecules due to its favorable balance of accuracy and computational cost. scielo.org.mxnih.gov Unlike wave function-based methods, DFT calculates the total energy of a system based on its electron density. This approach is used to investigate key aspects of a molecule's character, from its three-dimensional shape to its chemical reactivity and spectroscopic signatures. scielo.org.mxorientjchem.org For heterocyclic compounds like imidazoles, DFT has been successfully used to explore their properties in detail. orientjchem.orgresearchgate.net
Before any properties can be accurately predicted, the most stable three-dimensional arrangement of the atoms in a molecule must be determined. This process, known as geometry optimization, involves finding the minimum energy structure on the potential energy surface. DFT methods are widely used for this purpose. scielo.org.mxnih.gov
For methyl 2-phenyl-1H-imidazole-5-carboxylate, the key conformational variables would include the torsion angle between the imidazole (B134444) and phenyl rings and the orientation of the methyl carboxylate group. The planarity between the phenyl and imidazole rings is a significant factor, as it can influence electronic conjugation. In related structures, such as 2-phenyl-1H-imidazole, the rings are found to be nearly co-planar. researchgate.net Computational studies on similar benzimidazole (B57391) esters have also relied on DFT to establish the most stable conformation before calculating other parameters. nih.gov A conformational analysis would reveal the rotational barriers and identify the global minimum energy conformer, which is essential for all subsequent calculations.
Table 1: Example of Optimized Geometrical Parameters (Data Not Available) This table illustrates the type of data obtained from geometry optimization. Specific values for this compound are not available in the cited literature.
| Parameter | Bond/Angle | Calculated Value (Å or °) |
| Bond Length | N1-C2 | N/A |
| C2-N3 | N/A | |
| C2-C(phenyl) | N/A | |
| C5-C(carboxylate) | N/A | |
| Bond Angle | N1-C2-N3 | N/A |
| C4-C5-C(carboxylate) | N/A | |
| Dihedral Angle | N1-C2-C(phenyl)-C(phenyl) | N/A |
Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is the orbital most likely to donate electrons, while the LUMO is the most likely to accept them. nih.gov The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. acs.org A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more polarizable and reactive. nih.govacs.org
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify reactivity:
Ionization Potential (I) ≈ -EHOMO
Electron Affinity (A) ≈ -ELUMO
Electronegativity (χ) = (I + A) / 2
Chemical Hardness (η) = (I - A) / 2
Chemical Softness (S) = 1 / (2η)
Electrophilicity Index (ω) = χ² / (2η)
DFT calculations have been used to determine these parameters for many imidazole and benzimidazole derivatives. acs.orgmdpi.com For instance, in a study of benzimidazole carboxylates, the HOMO-LUMO gap was found to vary depending on substituents, directly impacting the molecule's reactivity profile. mdpi.com For this compound, FMO analysis would reveal the distribution of electron density in these frontier orbitals, showing which parts of the molecule (e.g., the phenyl ring, the imidazole core, or the carboxylate group) are most involved in electron donation and acceptance.
Table 2: Example of FMO Energies and Global Reactivity Descriptors (Data Not Available) This table illustrates the type of data obtained from FMO analysis. Specific values for this compound are not available in the cited literature.
| Parameter | Symbol | Calculated Value (eV) |
| HOMO Energy | EHOMO | N/A |
| LUMO Energy | ELUMO | N/A |
| HOMO-LUMO Gap | ΔE | N/A |
| Electronegativity | χ | N/A |
| Chemical Hardness | η | N/A |
| Electrophilicity Index | ω | N/A |
A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict how it will interact with other species. orientjchem.org It plots the electrostatic potential onto the molecule's electron density surface. Different colors represent different potential values: red typically indicates regions of negative potential (rich in electrons, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent areas of intermediate potential.
MEP maps are invaluable for identifying reactive sites. researchgate.net For this compound, one would expect to see negative potential (red) around the nitrogen atoms of the imidazole ring and the oxygen atoms of the carboxylate group, as these are the most electronegative centers. The hydrogen atom on the imidazole nitrogen (N-H) and the hydrogens on the phenyl ring would likely show a positive potential (blue). Such maps have been used to identify the most reactive sites for electrophilic and nucleophilic attack in various imidazole derivatives. orientjchem.org
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule. It examines charge transfer, hyperconjugation, and delocalization effects by analyzing the interactions between filled (donor) and empty (acceptor) orbitals. acs.orgmdpi.com The strength of these interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a more significant interaction and greater stabilization of the molecule.
In a molecule like this compound, NBO analysis could quantify the delocalization of electron density from lone pairs on the nitrogen and oxygen atoms into antibonding orbitals (e.g., LP(N) → π*) within the aromatic system. It can also reveal hyperconjugative interactions involving the methyl group. Studies on related benzimidazole carboxylates have used NBO analysis to understand donor-acceptor interactions and their contribution to molecular stability. acs.orgmdpi.com
Table 3: Example of NBO Second-Order Perturbation Energies (Data Not Available) This table illustrates the type of data obtained from NBO analysis. Specific values for this compound are not available in the cited literature.
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |
| LP (O) of C=O | π* (C5-N1) | N/A |
| π (C4-C5) | π* (N1-C2) | N/A |
| LP (N3) | π* (C2-C(phenyl)) | N/A |
A significant strength of DFT is its ability to predict various spectroscopic parameters, which can be compared with experimental data to confirm a molecule's structure.
UV-Vis Spectra: Time-dependent DFT (TD-DFT) is used to calculate the electronic transitions that correspond to the absorption of UV-visible light. The calculations provide the excitation energies and oscillator strengths, which correlate with the absorption maxima (λmax) and intensities observed experimentally. These calculations often reveal that the main absorption bands arise from π→π* transitions within the conjugated system. mdpi.com
IR Spectra: DFT can predict the vibrational frequencies of a molecule. These frequencies correspond to the absorption peaks in an infrared (IR) spectrum. By analyzing the vibrational modes, each calculated peak can be assigned to a specific molecular motion, such as C=O stretching, N-H bending, or C-H stretching. This aids in the interpretation of experimental IR spectra. acs.org
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable way to predict NMR chemical shifts (¹H and ¹³C). imist.ma Calculated chemical shifts are often correlated with experimental values to verify assignments. scielo.org.mx For this compound, calculations could predict the shifts for the methyl protons, the aromatic protons on the phenyl and imidazole rings, and the various carbon atoms, including the distinct carbonyl carbon of the ester. mdpi.com
Table 4: Example of Predicted Spectroscopic Data (Data Not Available) This table illustrates the type of data obtained from spectroscopic predictions. Specific values for this compound are not available in the cited literature.
| Spectrum | Parameter | Predicted Value |
| UV-Vis | λmax (π→π*) | N/A (nm) |
| IR | ν(C=O) | N/A (cm⁻¹) |
| ν(N-H) | N/A (cm⁻¹) | |
| ¹H NMR | δ(-OCH₃) | N/A (ppm) |
| δ(imidazole C4-H) | N/A (ppm) | |
| ¹³C NMR | δ(C=O) | N/A (ppm) |
| δ(imidazole C2) | N/A (ppm) |
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
Time-Dependent Density Functional Theory (TD-DFT) is a quantum mechanical method used to investigate the electronic excited states of molecules. uci.edursc.org It is instrumental in predicting absorption and emission spectra by calculating the energies of electronic transitions. rsc.orgresearchgate.net The methodology extends the ground-state DFT to time-dependent phenomena, providing a computationally efficient way to understand how a molecule responds to light. uci.edu
For molecules like this compound, TD-DFT can determine the nature of its low-lying excited states, which is crucial for applications in photochemistry and materials science. For instance, studies on other imidazole derivatives have successfully used TD-DFT to elucidate processes like excited-state intramolecular proton transfer (ESIPT). nih.govnih.govresearchgate.net This process is highly dependent on the electronic structure of both the ground and excited states. nih.gov In such studies, TD-DFT calculations can predict how the electron density shifts upon photoexcitation, which can favor the transfer of a proton within the molecule. nih.gov
While no specific TD-DFT studies on the excited state properties of this compound were identified in the literature, this theoretical framework remains a important tool for future research on this compound and its potential photophysical behavior.
Potential Energy Surface (PES) Analysis
Potential Energy Surface (PES) analysis is a fundamental computational technique used to explore the relationship between the energy of a molecule and its geometry. A PES maps the potential energy for all possible arrangements of its constituent atoms, providing a landscape of stable conformations, transition states, and reaction pathways.
For a molecule such as this compound, a PES analysis could reveal the most stable tautomeric forms and the rotational barriers of the phenyl and carboxylate groups. Understanding the PES is critical for predicting the molecule's flexibility and the energetic costs of conformational changes, which can influence its binding to a biological target. For example, in related imidazole systems, PES analysis has been used to understand the energetics of proton transfer in the ground and excited states. nih.gov
Although specific PES analysis studies for this compound are not available in the reviewed literature, this method is essential for a comprehensive understanding of its chemical reactivity and conformational dynamics.
Molecular Modeling and Simulations
Molecular modeling and simulations encompass a range of computational techniques designed to study the structure, dynamics, and interactions of molecules. These methods are particularly valuable in drug discovery and materials science.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational changes and thermodynamic properties of a molecule and its environment.
In the context of drug discovery, MD simulations can be used to investigate the stability of a ligand-protein complex, the role of solvent molecules in binding, and the free energy of binding. For instance, MD simulations of benzimidazole derivatives have been used to assess the stability of their binding to enzymes like α-glucosidase, revealing how the ligand and protein adapt to each other over time. nih.gov
Specific MD simulation studies for this compound have not been reported in the available literature. However, this technique would be invaluable for understanding its behavior in a biological environment, such as its interaction with a target protein.
Molecular Docking Studies for Molecular Recognition and Binding Mechanisms
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is widely used in drug design to predict the binding mode and affinity of a small molecule ligand to a protein target. nih.govmdpi.com The process involves sampling a large number of possible conformations and orientations of the ligand in the protein's binding site and scoring them based on their energetic favorability.
Numerous studies have employed molecular docking to investigate the potential biological targets of imidazole and benzimidazole derivatives. nih.govmdpi.comnih.gov For example, docking studies have suggested that certain benzimidazole compounds can bind effectively to the active sites of enzymes like α-amylase and α-glucosidase, highlighting key interactions such as hydrogen bonds and hydrophobic contacts that contribute to binding. nih.govnih.gov
While no specific molecular docking studies for this compound have been found, this method would be a critical first step in identifying its potential biological targets and understanding the structural basis for its activity.
Pharmacophore Modeling and Virtual Screening Approaches
Pharmacophore modeling is a technique used in drug discovery to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) that a molecule must possess to bind to a specific biological target. Once a pharmacophore model is developed, it can be used as a 3D query to search large compound libraries in a process called virtual screening, to identify new potential drug candidates. nih.govnih.gov
This approach has been successfully applied to various classes of compounds, including those containing imidazole and triazole moieties. nih.govnih.gov For example, a pharmacophore model for cyclooxygenase-2 (COX-2) inhibitors was generated and used to assess the potential of a series of triazole derivatives. nih.gov Similarly, virtual screening campaigns have been conducted to identify novel inhibitors for targets like the M5 muscarinic acetylcholine (B1216132) receptor. nih.gov
There are no specific pharmacophore modeling or virtual screening studies reported for this compound. However, this compound could be included in virtual screening libraries or used as a scaffold to develop new pharmacophore models for various therapeutic targets.
Prediction of Non-Linear Optical (NLO) Properties
Non-Linear Optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, which can lead to phenomena such as frequency doubling and optical switching. These materials are of great interest for applications in photonics and optoelectronics. Computational methods, particularly DFT, are powerful tools for predicting the NLO properties of molecules. acs.orgnih.gov
While there are no direct studies on the NLO properties of this compound, research on structurally related benzimidazole derivatives provides significant insights. A study on methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates used DFT calculations with the CAM-B3LYP and M06 functionals to investigate their NLO response. acs.orgnih.gov The study calculated key NLO parameters such as the dipole moment (μ), linear polarizability (α), and the first hyperpolarizability (β).
The results for these related compounds showed that the introduction of electron-donating and electron-withdrawing groups can significantly enhance the NLO response. acs.orgnih.gov For example, a derivative with nitro groups (strong electron-withdrawing groups) exhibited the highest first hyperpolarizability, indicating its potential as an NLO material. acs.org The calculated values for some of these derivatives are presented in the table below.
| Compound Derivative | Dipole Moment (μ) in Debye | Linear Polarizability (⟨α⟩) in esu (x 10-23) |
|---|---|---|
| 2a | 4.15 | 4.168 |
| 2b | 7.49 | 4.198 |
| 2c | 6.24 | 4.614 |
| 2d | 2.33 | 4.142 |
| 2e | 3.04 | 4.866 |
Data sourced from a study on methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates. nih.gov The values were calculated at the CAM-B3LYP level of theory. The specific substitutions for compounds 2a-2e can be found in the source publication.
These findings suggest that the NLO properties of the core imidazole structure are tunable and that this compound could serve as a scaffold for the design of new NLO materials.
Structure-Activity Relationship (SAR) Derivation and Computational Design
The exploration of the structure-activity relationships (SAR) and the application of computational design have been pivotal in the optimization of imidazole-based compounds for various therapeutic targets. While specific SAR studies focusing exclusively on this compound are not extensively documented in publicly available research, a comprehensive analysis of analogous 2-phenyl-imidazole and imidazole-5-carboxylate derivatives provides significant insights into the key structural features governing their biological activity. These studies, often targeting enzymes like kinases and receptors such as the angiotensin II receptor, offer a predictive framework for the rational design of novel and more potent agents based on the this compound scaffold.
Key Findings from Analogous Compound Studies:
Substitutions on the Phenyl Ring at Position 2: The nature and position of substituents on the 2-phenyl ring have been shown to be a critical determinant of biological activity in numerous imidazole derivatives.
Anticancer Activity: In a series of 2-(phenyl)-3H-benzo[d]imidazole-5-carboxylic acids and their methyl esters, substitutions on the phenyl ring significantly influenced their antiproliferative effects against breast cancer cell lines. For instance, a derivative bearing a 5-fluoro-2-hydroxyphenyl group at the 2-position was identified as the most active in the series, with GI50 values as low as 0.18 μM against the MCF7 cell line researchgate.net. This highlights the importance of electron-withdrawing and hydrogen-bond-donating groups on the phenyl ring for enhanced anticancer potency.
Anticonvulsant Activity: For 2-(substituted phenyl)-4,5-diphenyl-1H-imidazole derivatives, the presence of a bromo substituent on the phenyl ring resulted in the most active compound in an anticonvulsant screening model researchgate.net. This suggests that halogens on the phenyl ring can positively modulate the interaction with the biological target.
Modifications of the Imidazole Core: Alterations to the imidazole ring itself, including substitutions at the N-1 position and modifications of the carboxylate group at C-5, are crucial for tuning the pharmacological profile.
N-1 Substitution: The substituent at the N-1 position of the imidazole ring plays a significant role in modulating activity. In a study of imidazole-based N-phenylbenzamide derivatives, the nature of the substituent on the N-phenyl group influenced the cytotoxic potential against various cancer cell lines frontiersin.org.
Imidazole-5-Carboxylic Acid Derivatives: A quantitative structure-activity relationship (QSAR) study on imidazole-5-carboxylic acid derivatives as angiotensin II AT1 receptor antagonists revealed that descriptors such as the count of methyl groups, chain count, and H-acceptor count were beneficial for the activity nih.gov. This indicates that the properties of the substituent at the C-5 position are key for receptor binding.
Computational Design and Molecular Modeling: Computational approaches, including molecular docking and molecular dynamics simulations, have been instrumental in elucidating the binding modes of imidazole derivatives and guiding the design of new analogs.
Molecular Docking: Docking studies of 2-substituted-4-benzyl-5-methylimidazoles against the STAT3-SH2 domain provided evidence for potential interactions with key residues, supporting their development as anti-breast cancer agents nih.gov. Similarly, for imidazole-based N-phenylbenzamide derivatives, docking studies showed a higher affinity of the active derivatives toward the ABL1 kinase protein frontiersin.org.
In Silico ADME Prediction: The prediction of absorption, distribution, metabolism, and excretion (ADME) properties is a critical step in computational drug design. For a series of N-aryl-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amines, all compounds were predicted to follow Lipinski's rule of 5 with a safe toxicity profile, reinforcing their potential for further development nih.gov.
Interactive Data Table: SAR of 2-Phenyl-Imidazole Analogs
The following table summarizes the structure-activity relationships for various analogs related to this compound, highlighting the impact of different substituents on their biological activities.
| Scaffold | R1 (at C-2 Phenyl) | R2 (at Imidazole) | Biological Activity | Key Finding | Reference |
| 2-Phenyl-benzimidazole-5-carboxylic acid methyl ester | 5-Fluoro-2-hydroxy | - | Anticancer (MCF7) | Most active in the series (GI50 = 0.18 μM) | researchgate.net |
| 2-Phenyl-4,5-diphenyl-1H-imidazole | Bromo | - | Anticonvulsant | Most active in the series | researchgate.net |
| Imidazole-5-carboxylic acid | - | Varied | Angiotensin II Antagonist | H-acceptor count is beneficial | nih.gov |
| 2-Substituted-4-benzyl-5-methylimidazole | - | Varied | Anticancer (STAT3) | Docking showed key interactions | nih.gov |
| Imidazole-based N-phenylbenzamide | - | Varied | Anticancer (ABL1 Kinase) | Docking confirmed target affinity | frontiersin.org |
These findings collectively suggest that the therapeutic potential of this compound can be significantly enhanced through rational modifications. Specifically, the introduction of electron-withdrawing and hydrogen-bonding groups on the 2-phenyl ring, and careful selection of substituents at the N-1 position of the imidazole ring, are promising strategies for the design of more potent and selective agents for various diseases, including cancer. Computational tools will continue to be invaluable in predicting the effects of these modifications and prioritizing the synthesis of the most promising candidates.
Enzyme Inhibition Studies and Molecular Mechanisms
While direct studies on this compound are limited, significant research has been conducted on its close structural analogues, specifically 1-hydroxy/methoxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic acid derivatives. Xanthine oxidase is a critical enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. uni.lu Overproduction of uric acid can lead to hyperuricemia, a precursor to gout. uni.lunih.gov
In a study evaluating a series of these imidazole derivatives, several compounds demonstrated potent inhibitory activity against xanthine oxidase. nih.gov The 1-hydroxyl substituted derivatives, in particular, showed excellent potency with IC50 values ranging from 0.003 µM to 1.2 µM. uni.lu Notably, compounds 4d (IC₅₀ = 0.003 µM), 4e (IC₅₀ = 0.003 µM), and 4f (IC₅₀ = 0.006 µM) exhibited inhibitory potencies comparable to that of Febuxostat, a known xanthine oxidase inhibitor (IC₅₀ = 0.01 µM). uni.lunih.gov
Kinetic analysis using a Lineweaver-Burk plot for the representative compound 4f revealed a mixed-type inhibition pattern. uni.lunih.govnih.gov This indicates that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. Molecular docking studies further suggested that the basis for this significant inhibition involves the binding of the compound within the active site of the enzyme. uni.lunih.gov
Table 1: Xanthine Oxidase Inhibitory Activity of 2-phenyl-1H-imidazole-5-carboxylic Acid Derivatives
| Compound | IC50 (µM) | Inhibition Type |
|---|---|---|
| Derivative 4d | 0.003 | Not Specified |
| Derivative 4e | 0.003 | Not Specified |
| Derivative 4f | 0.006 | Mixed-type |
Currently, there is no available research data from the retrieved sources detailing the inhibitory activity of this compound specifically against Peptidyl-Prolyl Cis-Trans Isomerase (Pin1).
Specific studies on the β-Glucuronidase inhibitory potential of this compound were not found in the available search results.
Information regarding the direct interaction or inhibition of Cytochrome P450 enzymes or specific kinases by this compound is not detailed in the provided search results.
Studies on closely related imidazole-5-carboxylic acid esters have shown potent interactions with key metabolic enzymes. A notable example is the compound [O-Methyl-11C]Metomidate ([11C]MTO), or 1-(1-phenylethyl)-1H-imidazole-5-carboxylic acid [11C]methyl ester, which is a potent inhibitor of 11β-hydroxylase. This enzyme is crucial for the biosynthesis of cortisol and aldosterone in the adrenal cortex. The potent inhibitory action of metomidate analogues highlights the potential of the imidazole-5-carboxylate scaffold to interact with steroidogenic enzymes.
There is no specific information available in the search results regarding the inhibitory activity of this compound against Topoisomerase II, Focal Adhesion Kinase (FAK), Aurora Kinase, or other protein kinases.
Antimicrobial Activity Studies (In Vitro)
No specific in vitro antimicrobial studies for this compound were identified. While the broader class of imidazole derivatives has been investigated for such properties, data on this specific ester is not present in the available literature.
There are no specific data available from in vitro studies detailing the antibacterial spectrum and efficacy of this compound against bacterial strains such as Escherichia coli and Staphylococcus aureus. Studies on other 2-phenyl-1H-benzo[d]imidazole derivatives have shown some antibacterial activity, but these findings cannot be directly attributed to the target compound.
Specific in vitro studies on the antifungal activity of this compound against fungal species like Candida albicans have not been found in the public domain. The antifungal potential of various imidazole-containing compounds is a subject of research, but specific data for this compound is lacking.
There is no available in vitro data on the antitubercular activity of this compound against Mycobacterium tuberculosis. While imidazole derivatives are a class of compounds being explored for antitubercular properties, specific studies on this compound have not been reported.
Due to the absence of direct antimicrobial studies on this compound, there are no proposed mechanisms of antimicrobial action specifically for this compound.
Anti-inflammatory Research (Mechanistic Insights)
No specific mechanistic studies on the anti-inflammatory research of this compound were found.
There is no specific in vitro data available regarding the inhibitory activity of this compound on the COX-2 enzyme. While various imidazole and pyrazole derivatives have been investigated as potential COX-2 inhibitors, specific IC50 values or mechanistic insights for this compound are not documented in the available literature.
An Expository Article on the Mechanistic Profile of this compound and Related Derivatives
This article details the mechanistic biological activities and molecular interactions of the chemical compound this compound and its structural analogs. The content is based on in vitro and non-clinical research findings, focusing on the compound's effects at a molecular and cellular level.
Non Medical and Advanced Material Science Applications
Applications in Materials Science
The exploration of methyl 2-phenyl-1H-imidazole-5-carboxylate and its derivatives in materials science is an emerging field, with significant potential demonstrated through the study of analogous compounds. The inherent properties of the imidazole (B134444) ring, such as its aromaticity, polarity, and ability to participate in hydrogen bonding and metal coordination, make it a valuable component in the design of advanced materials. uobasrah.edu.iqnih.gov
This compound is a prime candidate for the construction of supramolecular assemblies, including metal-organic frameworks (MOFs) and coordination polymers. mdpi.commdpi.com The imidazole and carboxylate moieties can act as ligands, binding to metal ions to form extended, often porous, structures. researchgate.net The phenyl group at the 2-position can also influence the resulting architecture through steric effects and π-π stacking interactions. researchgate.net
Research on closely related ligands, such as 2-phenyl-1H-imidazole-4,5-dicarboxylic acid, has demonstrated the successful assembly of one- and two-dimensional coordination polymers with metals like cadmium, lead, and strontium. rsc.org In these structures, the imidazole and carboxylate groups coordinate with the metal centers in various modes, leading to diverse network topologies. rsc.org For instance, the combination of imidazole-based ligands with different metal ions can result in frameworks with unique channel structures and high porosity, which are desirable for applications in gas storage and separation. mdpi.com The principles demonstrated in these studies are directly applicable to this compound, suggesting its utility as a linker in creating novel MOFs with potentially interesting properties.
| Related Ligand | Metal Ion(s) | Resulting Structure Type | Key Finding | Reference |
|---|---|---|---|---|
| 2-phenyl-1H-imidazole-4,5-dicarboxylic acid | Cd(II), Pb(II), Sr(II) | 1D and 2D Coordination Polymers | Demonstrates the ability of phenyl-imidazole dicarboxylates to form extended networks with various metals. | rsc.org |
| 1,4-di(1H-imidazol-4-yl)benzene and 3,5-pyrazoledicarboxylic acid | Cd(II) | 3D Supramolecular Polymer | Highlights the use of mixed imidazole and carboxylate ligands in constructing layered structures with luminescent properties. | mdpi.com |
| 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) benzene (B151609) | Al(III), Cr(III), Cu(II) | Metal-Organic Frameworks (MOFs) | Shows that imidazole-containing linkers can form porous MOFs with high CO2 adsorption capacity. | mdpi.com |
Currently, there is a lack of specific research in the scientific literature detailing the use of this compound in the development of chiral polymers or smart materials. While the synthesis of chiral molecules containing an imidazole framework has been reported, these are typically focused on different derivatives and applications.
The photophysical properties of phenyl-imidazole derivatives make them attractive for applications in optical and electronic materials. nih.gov The conjugated system spanning the phenyl and imidazole rings can give rise to fluorescence, and modifications to the molecular structure can tune these properties. Research on 2-phenyl-1H-phenanthro[9,10-d]imidazole derivatives has shown that they can serve as effective fluorescent markers. nih.gov
Coordination polymers and MOFs constructed from imidazole-carboxylate ligands often exhibit luminescence. mdpi.comresearchgate.net For example, a cadmium-based coordination polymer incorporating an imidazole-containing ligand displayed intense blue light emission in the solid state at room temperature. mdpi.com This suggests that frameworks built with this compound could also possess interesting photoluminescent properties, potentially making them suitable for applications in sensors or as emissive layers in organic light-emitting diodes (OLEDs). Imidazole-based compounds have also been utilized in functional polymers for organic electroluminescent devices (OLEDs). nih.gov
There is no available research in the current scientific literature that specifically investigates the application of this compound in the field of self-healing materials.
Catalysis
The imidazole moiety is a well-known catalytic group, most notably in the active sites of many enzymes where the histidine residue (which contains an imidazole ring) plays a crucial role in a variety of reactions. nih.gov This catalytic activity has been translated to synthetic systems, where imidazole and its derivatives are used as organocatalysts or as ligands in metal-based catalysts. uobasrah.edu.iqtandfonline.com
Imidazole derivatives have been shown to catalyze various chemical transformations, such as the hydrolysis of esters. acs.org The nitrogen atoms of the imidazole ring can act as both a Brønsted base and a nucleophile. Furthermore, the incorporation of imidazole-carboxylate ligands into solid supports like MOFs can create heterogeneous catalysts. researchgate.net These materials benefit from the catalytic activity of the imidazole units while allowing for easy separation and recycling of the catalyst.
Studies on dipeptide-functionalized gold nanoparticles have demonstrated a cooperative catalytic effect between a carboxylate group and an imidazolium (B1220033) ion in the hydrolysis of esters. acs.org This suggests that the proximity of the carboxylate and imidazole functionalities in this compound could lead to enhanced catalytic activity in certain reactions. While direct catalytic applications of this specific compound are not yet widely reported, its structure is indicative of significant potential in this area. Phenyl-imidazole derivatives have also been investigated as inhibitors of enzymes like indoleamine 2,3-dioxygenase, highlighting the interaction of this scaffold with catalytically active metal centers. nih.gov
| Imidazole System | Catalytic Application | Key Finding | Reference |
|---|---|---|---|
| Substituted Imidazoles | Ester Hydrolysis | Demonstrates the fundamental catalytic role of the imidazole ring in aqueous solution. | acs.org |
| Dipeptide (Histidine-Phenylalanine) on Gold Nanoparticles | Ester Hydrolysis | Reveals cooperative catalysis between a carboxylate and an imidazolium ion, enhancing reaction rates. | acs.org |
| Imidazole-based ligands in MOFs | Heterogeneous Catalysis | The incorporation of imidazole functionalities into solid supports creates recyclable catalysts. | researchgate.net |
Biomimetic Catalysis Studies
The imidazole core is a fundamental component of many enzymatic active sites, most notably in histidine residues, which play crucial roles in a vast array of catalytic processes. This has led to the exploration of imidazole-containing synthetic molecules as enzyme mimics to catalyze chemical reactions under mild conditions. While direct studies on the biomimetic catalytic activity of this compound are not extensively documented, the broader class of 2-phenyl-imidazole derivatives has been investigated in catalyzed reactions. For instance, the addition reaction of 2-phenyl imidazole derivatives has been studied with catalysts like ZrO2-β-cyclodextrin. nih.gov
The imidazole moiety can act as a proton shuttle or a metal-coordinating ligand, mimicking the function of histidine in metalloenzymes. Research on {Fe2+–imidazole} catalysts grafted onto nanoparticles has demonstrated high efficiency in formic acid dehydrogenation, showcasing the catalytic potential of the imidazole core. digitellinc.combldpharm.com These studies provide a foundation for the potential application of this compound in biomimetic systems, where its specific substituents may influence reaction selectivity and efficiency. The development of supramolecular catalysts based on imidazole derivatives further underscores the potential for creating artificial enzymes for various chemical transformations. nih.gov
Chemo-Sensors and Fluorescent Probes
The development of sensors for the detection of ions and small molecules is a significant area of research. Imidazole derivatives are promising candidates for the development of fluorescent probes due to their ability to interact with various analytes and their inherent photophysical properties. The fluorescence of these compounds can be modulated by the introduction of different functional groups, allowing for the design of "turn-on" or "turn-off" sensors.
While specific studies detailing the use of this compound as a chemosensor or fluorescent probe are limited, the broader family of imidazole derivatives has been extensively explored for these applications. For example, various fluorescent imidazole derivatives have been synthesized and investigated for their ability to detect metal ions such as Zn2+. nih.govresearchgate.net The synthesis of tunable fluorescent imidazole-fused heterocycles highlights the versatility of the imidazole scaffold in creating probes with a wide range of emission colors. acs.org The design of these sensors often relies on the coordination of the imidazole nitrogen atoms with the target analyte, leading to changes in the electronic structure and, consequently, the fluorescence properties of the molecule.
Research on imidazole-based fluorescent probes has also extended to in vivo and in vitro imaging of cancer cells, demonstrating their potential in biomedical diagnostics. nih.gov Although direct evidence for this compound is not available, the established principles of sensor design within the imidazole family suggest its potential for similar applications, pending further investigation.
Energy Applications (e.g., Dye-Sensitized Solar Cells, Electrochemical CO2 Reduction)
The quest for sustainable energy solutions has driven research into new materials for energy conversion and storage. Imidazole derivatives have shown promise in two key areas: dye-sensitized solar cells (DSSCs) and the electrochemical reduction of carbon dioxide (CO2).
The electrochemical reduction of CO2 into valuable fuels and chemicals is another critical area of energy research. Imidazole and its derivatives have been investigated as effective media and catalysts for this process. Imidazole can capture CO2 and deliver it to the electrode surface for reduction. nih.gov The imidazolium ring, a derivative of imidazole, can be directly involved in the electrochemical reduction of CO2 to carbon monoxide (CO). nih.gov Although direct studies on the electrochemical CO2 reduction using this compound have not been reported, the known role of the imidazole core in this process suggests a potential avenue for future research.
Agricultural Chemistry Applications
The imidazole scaffold is a key structural motif in many agrochemicals, including fungicides, herbicides, and plant growth regulators. The biological activity of these compounds is often attributed to the ability of the imidazole ring to coordinate with metal ions in enzymes or to interfere with metabolic pathways.
While there is no specific, publicly available research detailing the application of this compound in agricultural chemistry, the broader class of imidazole derivatives has well-established roles in this field. For instance, certain imidazole-based compounds are known to have antifungal and antibacterial properties. biosynth.com The structural similarity of this compound to known bioactive imidazole derivatives suggests that it could be a candidate for screening in the development of new agrochemicals. Further research would be required to determine its specific activities and potential applications in crop protection or enhancement.
Analytical Chemistry: Chiral Standards and Method Development
In analytical chemistry, particularly in chromatography, the development of chiral stationary phases and standards is crucial for the separation and analysis of enantiomers. The structural features of this compound, including its chiral center (if resolved into its enantiomers) and its aromatic and polar functional groups, make it a candidate for use in chiral method development.
While there are no specific studies detailing the use of this compound as a chiral standard, the separation of related imidazole-containing compounds is an active area of research. For instance, methods for the separation of methyl 1-phenyl-1H-imidazole-5-carboxylate have been developed using reverse-phase HPLC. Furthermore, fluorescent probes based on chiral imidazole salts have been used for the enantioselective recognition of amino acids, highlighting the potential of chiral imidazoles in analytical applications.
The development of analytical methods often requires pure reference standards. The availability of this compound from various chemical suppliers indicates its use in research and development, which could include its application as a standard for the development and validation of new analytical methods.
Interactive Data Tables
Due to the limited availability of specific research data for this compound in the specified applications, comprehensive data tables with multiple entries cannot be generated at this time. Should such data become available, the following table structures are proposed:
Table 1: Performance of Imidazole-Based Dyes in Dye-Sensitized Solar Cells
| Dye Code | Substituent at -NH of Imidazole | Jsc (mA cm⁻²) | Voc (mV) | FF (%) | PCE (%) | Reference |
| PP3 | Alkyl chain | 3.75 | 0.73 | 73.9 | 2.01 | nih.govacs.org |
| PP2 | Nitrobenzene | 1.59 | 0.080 | 61.6 | 0.96 | nih.govacs.org |
| Data for this compound is not currently available. |
Future Directions and Emerging Research Avenues
Design of Next-Generation Imidazole-Based Compounds
The design of new imidazole-based compounds is a major focus of current research, with an emphasis on creating molecules with enhanced efficacy and specificity for a variety of biological targets. nih.gov The electron-rich nature of the imidazole (B134444) ring allows it to bind to a wide range of enzymes and receptors, making it a valuable scaffold for drug discovery. nih.govnih.govresearchgate.net
Key strategies in the design of next-generation imidazole compounds include:
Structure-Activity Relationship (SAR) Studies: Researchers are conducting extensive SAR studies to understand how modifications to the imidazole core and its substituents affect biological activity. jopir.in For example, it has been shown that substituting different groups at the N-1 position can significantly impact metabolic stability and pharmacokinetic properties. jopir.in
Hybridization with Other Pharmacophores: A promising approach involves the hybridization of the imidazole scaffold with other known bioactive moieties to create hybrid molecules with enhanced or novel therapeutic properties. nih.gov For instance, hybrids of uracil (B121893) and imidazole have been synthesized and investigated for their cytotoxic potential. nih.gov
Targeted Drug Design: With a deeper understanding of the pathophysiology of various diseases, researchers are designing imidazole derivatives that can selectively target specific proteins or pathways involved in the disease process. This includes the development of selective inhibitors for enzymes like carbonic anhydrase and polo-like kinase 1 (PLK1). nih.govmdpi.com
A recent study designed and synthesized a series of novel tri-aryl imidazole-benzene sulfonamide hybrids as selective inhibitors of carbonic anhydrase IX and XII, which are tumor-associated enzymes. nih.gov Several of these compounds demonstrated potent and selective inhibition of these enzymes, highlighting the potential of this design strategy for developing new anticancer agents. nih.gov
Exploration of Novel Synthetic Methodologies
The development of efficient and sustainable synthetic methods for the preparation of imidazole derivatives is crucial for advancing research in this area. While traditional methods like the Debus synthesis are still in use, there is a growing emphasis on green chemistry approaches that minimize waste and environmental impact. bohrium.comderpharmachemica.com
Emerging synthetic methodologies include:
Microwave-Assisted Synthesis: This technique has been shown to significantly reduce reaction times and improve yields for the synthesis of various imidazole derivatives. jopir.inderpharmachemica.com
Solvent-Free and Catalyst-Free Reactions: Researchers are exploring reactions that can be carried out without the use of traditional solvents or catalysts, further enhancing the environmental friendliness of the synthesis. bohrium.com
Use of Heterogeneous Catalysts: The use of solid-supported catalysts, such as nano SiO2, is gaining traction as it simplifies product purification and allows for catalyst recycling. taylorandfrancis.com
Multi-Component Reactions: One-pot, multi-component reactions are being utilized to synthesize complex imidazole derivatives in a single step, improving atom economy and reducing the number of synthetic steps. frontiersin.org
A recent review highlighted various green synthesis methods for imidazole derivatives, including solvent-free conditions, catalyst-free approaches, and the use of metal oxides and acids as catalysts. bohrium.com These advancements are making the synthesis of imidazoles more efficient and environmentally benign. bohrium.com
| Synthetic Method | Key Advantages | Example Application |
| Microwave-Assisted Synthesis | Reduced reaction times, improved yields. jopir.inderpharmachemica.com | Synthesis of 4,5-disubstituted imidazoles. jopir.in |
| Solvent-Free Synthesis | Environmentally friendly, reduced waste. bohrium.com | One-pot synthesis of 1,2,4-trisubstituted 1H-imidazoles. organic-chemistry.org |
| Heterogeneous Catalysis | Catalyst recyclability, simplified purification. bohrium.comtaylorandfrancis.com | Nano SiO2 catalyzed synthesis of styryl imidazole derivatives. taylorandfrancis.com |
| Multi-Component Reactions | Atom economy, reduced synthetic steps. frontiersin.org | Synthesis of imidazole-based N-phenylbenzamide derivatives. frontiersin.org |
Advanced Computational Tools for Predictive Design
Computational chemistry has become an indispensable tool in the design and development of new imidazole-based compounds. These tools allow researchers to predict the properties and biological activity of virtual compounds before they are synthesized, saving time and resources.
Key computational approaches include:
Molecular Docking: This technique is used to predict the binding mode and affinity of a ligand to a biological target, such as an enzyme or receptor. nih.govmdpi.comnih.gov It is widely used to screen virtual libraries of compounds and to rationalize the results of biological assays. nih.govmdpi.com
Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that relate the chemical structure of a compound to its biological activity. mdpi.com These models can be used to predict the activity of new compounds and to guide the design of more potent derivatives. mdpi.com
Absorption, Distribution, Metabolism, and Excretion (ADME) Prediction: Computational tools are used to predict the pharmacokinetic properties of drug candidates, such as their absorption, distribution, metabolism, and excretion. nih.govmdpi.commdpi.com This helps to identify compounds with favorable drug-like properties early in the drug discovery process. mdpi.commdpi.com
Density Functional Theory (DFT) Calculations: DFT is a quantum mechanical method used to study the electronic structure and properties of molecules. acs.orgresearchgate.net It can be used to investigate the reactivity, stability, and nonlinear optical properties of imidazole derivatives. acs.orgresearchgate.net
In a recent study, molecular docking and dynamics studies were used to investigate the binding modes of newly synthesized imidazole derivatives to the 14α-demethylase enzyme, a key target for antifungal drugs. nih.gov The computational results were in good agreement with the experimental biological activity, demonstrating the predictive power of these methods. nih.gov
Discovery of New Biological Targets and Mechanisms (Non-Clinical)
A significant area of future research will be the identification of novel biological targets for imidazole-based compounds and the elucidation of their mechanisms of action. The diverse biological activities of imidazoles suggest that they can interact with a wide range of cellular components. nih.govnih.gov
Emerging research is focused on:
Target Identification: Utilizing techniques such as target prediction software and experimental approaches to identify the specific proteins or pathways that are modulated by imidazole derivatives. mdpi.com
Mechanism of Action Studies: Investigating how imidazole compounds exert their biological effects at the molecular level. This includes studying their impact on enzyme activity, gene expression, and signaling pathways. nih.govnih.gov
Exploring New Therapeutic Areas: Investigating the potential of imidazole derivatives for the treatment of a broader range of diseases beyond their traditional applications. nih.gov
For example, recent studies have identified Polo-like kinase 1 (PLK1) as a promising target for imidazole-based anticancer agents. mdpi.com PLK1 is overexpressed in many cancers and plays a crucial role in cell cycle progression. mdpi.com The development of PROTACs (Proteolysis Targeting Chimeras) that incorporate an imidazole-based ligand to induce the degradation of PLK1 represents a novel therapeutic strategy. mdpi.com
Expansion into Novel Material and Catalytic Applications
Beyond their well-established roles in medicine, imidazole derivatives are finding increasing use in material science and catalysis. Their unique chemical and physical properties make them suitable for a variety of applications.
Future directions in this area include:
Polymer Science: Imidazole-containing polymers, such as polybenzimidazole (PBI), are known for their high thermal stability and are used as fire retardants. taylorandfrancis.comyoutube.com Research is ongoing to develop new imidazole-based polymers with tailored properties for specific applications.
Corrosion Inhibitors: Imidazole derivatives have been shown to be effective corrosion inhibitors for various metals, particularly copper. taylorandfrancis.comyoutube.com Future work will focus on designing more efficient and environmentally friendly corrosion inhibitors.
Catalysis: The imidazole ring can act as a catalyst in various chemical reactions, including as a mimic of enzymatic catalysis. mdpi.comcapes.gov.br Imidazole-based ionic liquids are also being explored as stable and efficient catalytic systems. acs.org
Nonlinear Optical (NLO) Materials: Certain imidazole derivatives have been shown to possess significant nonlinear optical properties, making them potential candidates for applications in modern high-tech industries. acs.orgresearchgate.net
A recent study reported the design of ruthenium nanoparticles supported on imidazole-based ionic liquid phases as highly efficient catalysts for the hydrogenation of CO2 to formic acid. acs.org This work highlights the potential of imidazole-based materials in sustainable chemical transformations. acs.org
Addressing Research Gaps in Imidazole Chemistry
Despite the significant progress in imidazole chemistry, several research gaps and challenges remain to be addressed. Future research efforts will likely focus on overcoming these limitations to fully exploit the potential of this versatile heterocyclic scaffold.
Key research gaps include:
Understanding and Overcoming Drug Resistance: As with many therapeutic agents, resistance to imidazole-based drugs is a growing concern. nih.gov Future research needs to focus on understanding the mechanisms of resistance and developing new compounds or combination therapies to overcome it.
Improving Selectivity and Reducing Off-Target Effects: While many imidazole derivatives show potent biological activity, some may also interact with unintended targets, leading to side effects. A major challenge is to design compounds with high selectivity for their intended target. nih.gov
Elucidating Complex Mechanisms of Action: The precise molecular mechanisms by which many imidazole compounds exert their effects are not fully understood. nih.gov Further research is needed to unravel these complex biological pathways.
Developing More Sustainable and Scalable Synthetic Methods: While green chemistry approaches are being explored, there is still a need for more efficient, scalable, and cost-effective synthetic routes to a wider range of imidazole derivatives. rsc.org
By addressing these research gaps, scientists can unlock the full therapeutic and technological potential of imidazole-based compounds, leading to the development of new drugs, materials, and catalysts with improved performance and safety profiles.
Q & A
Q. What are the common synthetic routes for methyl 2-phenyl-1H-imidazole-5-carboxylate?
The synthesis typically involves multi-step routes starting with condensation reactions between substituted phenylglyoxals and methyl esters of imidazole precursors. For example, cyclization of α-ketoesters with amidines or urea derivatives under acidic conditions is a standard approach. Key steps include:
- Step 1 : Formation of the imidazole ring via cyclocondensation at elevated temperatures (80–120°C) in polar aprotic solvents like DMF or DMSO.
- Step 2 : Esterification or transesterification to introduce the methyl carboxylate group.
- Step 3 : Purification via column chromatography or recrystallization using ethanol/water mixtures .
Q. What spectroscopic techniques are used to confirm the structure of this compound?
- Nuclear Magnetic Resonance (NMR) : Proton NMR (¹H NMR) identifies aromatic protons (δ 7.2–8.1 ppm for phenyl groups) and imidazole ring protons (δ 7.5–8.3 ppm). Carbon NMR (¹³C NMR) confirms the ester carbonyl (~165–170 ppm) and aromatic carbons.
- X-ray Crystallography : Resolves bond lengths and angles, particularly useful for confirming tautomeric forms of the imidazole ring (e.g., 1H vs. 3H tautomers) .
- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]+ peak at m/z 229.1 for C₁₁H₁₀N₂O₂) .
Q. How is the purity of the compound assessed during synthesis?
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) are used to quantify purity (>95%).
- Melting Point Analysis : Sharp melting points (e.g., 165–166°C) indicate homogeneity.
- Elemental Analysis : Matches calculated vs. observed C, H, N, and O percentages to detect impurities .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
- Temperature Control : Higher yields (≥80%) are achieved at 100–110°C, balancing reaction rate and side-product formation.
- Solvent Selection : Polar solvents (e.g., DMF) enhance solubility of intermediates, while additives like acetic acid suppress side reactions.
- Catalyst Screening : Lewis acids (e.g., ZnCl₂) or ionic liquids can accelerate cyclization .
Q. How do researchers resolve discrepancies in spectroscopic data for this compound?
- Tautomerism Analysis : Variable-temperature NMR (VT-NMR) distinguishes 1H and 3H tautomers by observing chemical shift changes with temperature.
- Crystallographic Validation : X-ray structures provide definitive bond geometries to reconcile ambiguous NMR assignments .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict NMR shifts and tautomeric stability, cross-referenced with experimental data .
Q. What experimental strategies are used to study the compound’s interactions with biological targets?
- Enzyme Inhibition Assays : Dose-response curves (IC₅₀ values) measure inhibition of target enzymes (e.g., kinases or cytochrome P450 isoforms).
- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (ka, kd) to receptors immobilized on sensor chips.
- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding poses in enzyme active sites, validated by mutagenesis studies .
Q. How is the thermal stability of this compound characterized?
- Differential Scanning Calorimetry (DSC) : Measures decomposition onset temperatures (typically >200°C).
- Thermogravimetric Analysis (TGA) : Tracks mass loss under controlled heating to assess stability for storage or formulation .
Methodological Challenges and Solutions
Q. How can researchers address low yields in multi-step syntheses of this compound?
- Intermediate Trapping : Isolate and characterize unstable intermediates (e.g., via LC-MS) to identify bottlenecks.
- Flow Chemistry : Continuous reactors improve mixing and heat transfer for exothermic steps.
- Design of Experiments (DoE) : Statistically optimize variables (e.g., solvent ratio, catalyst loading) using software like MODDE .
Q. What approaches are used to analyze conflicting biological activity data across studies?
- Meta-Analysis : Pool data from multiple studies to identify trends (e.g., using RevMan or R packages).
- Assay Standardization : Use positive controls (e.g., known inhibitors) to normalize activity measurements.
- Structural-Activity Relationship (SAR) Studies : Compare activity of analogs to isolate substituent effects .
Q. How can computational methods enhance the study of this compound’s reactivity?
- Reaction Pathway Modeling : Gaussian or ORCA calculates transition states and activation energies for key steps (e.g., cyclization).
- Solvent Effect Simulations : COSMO-RS predicts solvent interactions to guide solvent selection.
- Machine Learning : Train models on existing reaction datasets to predict optimal conditions for novel derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
